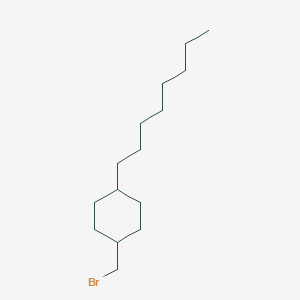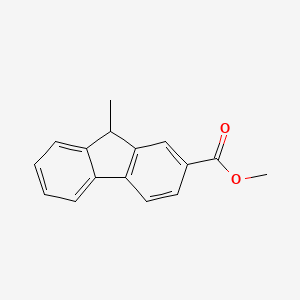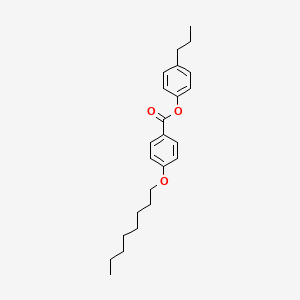
4-Propylphenyl 4-(octyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylphenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C26H36O3. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a phenyl ring. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-propylphenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Propylphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-propylphenyl 4-(octyloxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Propylphenyl 4-(octyloxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline nature.
Industry: Utilized in the production of advanced materials for electronic displays and optical devices.
Mecanismo De Acción
The mechanism of action of 4-Propylphenyl 4-(octyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can form ordered structures that influence the alignment and orientation of molecules in a medium. This property is exploited in liquid crystal displays (LCDs) and other optical applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of mesophases.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Hexylphenyl 4-(octyloxy)benzoate
- 4-Heptylphenyl 4-(octyloxy)benzoate
Uniqueness
4-Propylphenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length, which influences its liquid crystalline properties and phase transition temperatures. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct thermal and optical behaviors, making it suitable for specific applications in liquid crystal technology.
Propiedades
Número CAS |
65553-43-7 |
|---|---|
Fórmula molecular |
C24H32O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(4-propylphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3 |
Clave InChI |
KCXMFQWYLQTAFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)






![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
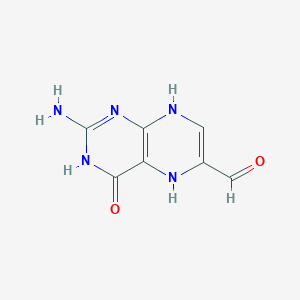
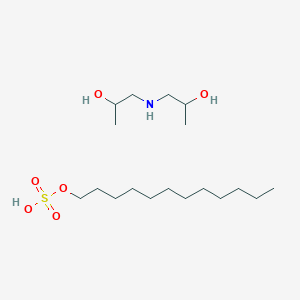
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)

